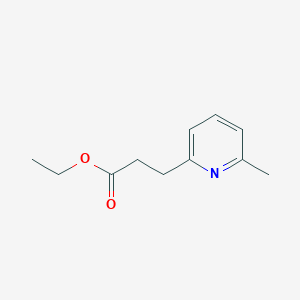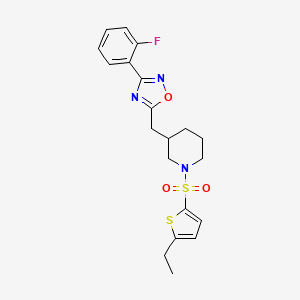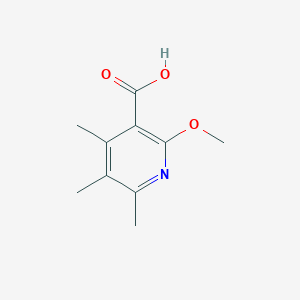
2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 2222511-79-5. It has a molecular weight of 195.22 and its IUPAC name is 2-methoxy-4,5,6-trimethylnicotinic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid is1S/C10H13NO3/c1-5-6 (2)8 (10 (12)13)9 (14-4)11-7 (5)3/h1-4H3, (H,12,13) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 195.22 .Scientific Research Applications
Antioxidant and Biological Activities
Carboxylic acids and their derivatives exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. For instance, syringic acid, a compound with methoxy groups, demonstrates significant antioxidant, antimicrobial, and anti-inflammatory activities. These properties are attributed to the presence of methoxy groups on the aromatic ring, which may confer beneficial effects for human health, suggesting that compounds with similar structural features could have comparable applications (Cheemanapalli et al., 2018).
Industrial and Biotechnological Applications
Compounds with carboxylic acid functionalities are key intermediates in the production of various industrial chemicals. For example, biorenewable carboxylic acids can serve as precursors for a variety of industrial chemicals, highlighting the potential of carboxylic acid derivatives in sustainable chemical synthesis and biotechnological applications (Jarboe et al., 2013).
Medicinal Chemistry and Drug Design
Carboxylic acids and pyridine derivatives play significant roles in drug design and medicinal chemistry. The pharmacological importance of carboxylic acid bioisosteres, for example, underscores their utility in overcoming obstacles related to drug solubility, stability, and bioavailability. These insights into carboxylic acid bioisosteres could inform the development of new therapeutic agents with enhanced pharmacological profiles (Horgan & O’Sullivan, 2021).
properties
IUPAC Name |
2-methoxy-4,5,6-trimethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-5-6(2)8(10(12)13)9(14-4)11-7(5)3/h1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICDQEMGNLBKTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)OC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
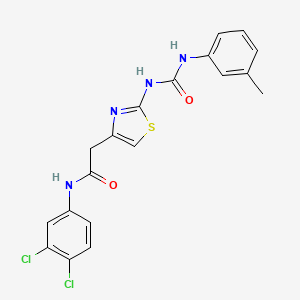
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)
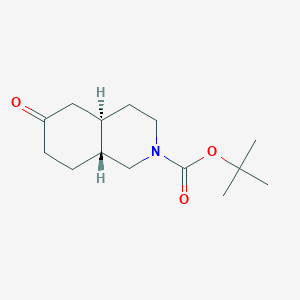
![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)
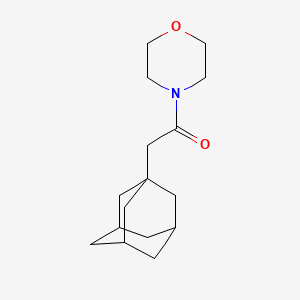
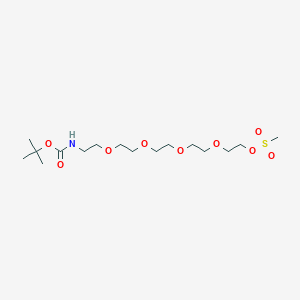
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)
